2-(4-bromophenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide
Description
Properties
Molecular Formula |
C15H12BrN5O |
|---|---|
Molecular Weight |
358.19 g/mol |
IUPAC Name |
2-(4-bromophenyl)-N-[3-(tetrazol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C15H12BrN5O/c16-12-6-4-11(5-7-12)8-15(22)18-13-2-1-3-14(9-13)21-10-17-19-20-21/h1-7,9-10H,8H2,(H,18,22) |
InChI Key |
GQRFODNFQYNQGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)NC(=O)CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide typically involves the reaction of 4-bromobenzylamine with 3-(1H-tetrazol-1-yl)benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium methoxide (NaOMe) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of phenol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
2-(4-bromophenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the tetrazolyl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Acetamide Derivatives
Key Observations :
Tetrazole vs. Triazole Derivatives :
- The tetrazole group in the target compound enhances acidity (pKa ~4.9) compared to triazole derivatives (pKa ~8–10), improving solubility and bioavailability .
- In contrast, triazole-sulfanyl derivatives (e.g., compound in ) exhibit stronger sulfur-mediated interactions with metal ions or cysteine residues in enzymes.
Bromophenyl vs. Fluorophenyl Substituents :
- Bromine’s larger atomic radius and polarizability enhance hydrophobic and halogen bonding compared to fluorine, as seen in crystallographic studies . For example, C–Br bond lengths in bromophenyl derivatives average 1.89–1.91 Å, while C–F bonds in fluorophenyl analogs are ~1.35 Å .
Pyridazinone vs. Thiazolidinone Cores: Pyridazinone-containing acetamides (e.g., ) show agonist activity for formyl peptide receptors (FPR1/FPR2), while thiazolidinone derivatives (e.g., ) are associated with antimicrobial and anticancer properties due to their thioxo groups.
Pharmacological and Biochemical Profiles
Mechanistic Insights :
- The tetrazole group’s ability to mimic carboxylates may enhance binding to positively charged residues in viral proteases or receptors .
- Bromophenyl derivatives exhibit higher membrane permeability than fluorophenyl analogs, as evidenced by logP values (e.g., 3.1 vs. 2.4 for fluorophenyl) .
Critical Notes :
- Click chemistry () offers regioselective tetrazole formation but requires toxic Cu(I) catalysts.
- EDC-mediated coupling () is preferred for acid-amine conjugations due to high efficiency and mild conditions.
Physicochemical and Crystallographic Data
Table 4: Physical Properties
The target compound’s tetrazole group is expected to introduce torsional strain, reducing planarity compared to triazole derivatives .
Biological Activity
2-(4-bromophenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide is an organic compound with significant biological activity attributed to its unique chemical structure, which includes a bromophenyl group and a tetrazole moiety. This compound, identified by the molecular formula C15H12BrN5O2 and a molecular weight of 374.19 g/mol, has garnered attention in medicinal chemistry for its potential therapeutic applications.
Chemical Structure and Properties
The presence of the tetrazole ring in this compound acts as a bioisostere for carboxylic acids, enhancing its binding affinity and stability with biological targets. The structural characteristics contribute to its ability to modulate biological pathways, making it a candidate for drug development aimed at various diseases, including cancer and inflammatory conditions.
| Property | Value |
|---|---|
| Molecular Formula | C15H12BrN5O2 |
| Molecular Weight | 374.19 g/mol |
| Key Functional Groups | Bromophenyl, Tetrazole |
The biological activity of 2-(4-bromophenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide is primarily linked to its interactions with specific molecular targets. Research indicates that the bromophenoxy group can engage with various receptors and enzymes, potentially leading to inhibition or modulation of enzymatic activities. These interactions are crucial for understanding the compound's therapeutic potential.
Antimicrobial Activity
In vitro studies have shown that derivatives of compounds similar to 2-(4-bromophenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide exhibit promising antimicrobial properties. For instance, derivatives evaluated against bacterial strains such as Staphylococcus aureus and Escherichia coli demonstrated varying degrees of effectiveness based on their structural modifications.
Anticancer Activity
The anticancer potential of this compound has been explored through assays against various cancer cell lines. Notably, studies have indicated that compounds with similar structures can inhibit the growth of estrogen receptor-positive human breast adenocarcinoma cells (MCF7). The mechanism often involves interference with cell cycle progression and induction of apoptosis.
Case Studies
- Antimicrobial Evaluation : A study assessed the antimicrobial activity of synthesized compounds based on the tetrazole moiety against Gram-positive and Gram-negative bacteria using the turbidimetric method. Results indicated that certain bromophenyl derivatives exhibited significant inhibition zones against Staphylococcus aureus and Candida albicans .
- Anticancer Screening : Another investigation focused on the anticancer effects of similar acetamide derivatives against MCF7 cells using the Sulforhodamine B (SRB) assay. Compounds were found to significantly reduce cell viability, suggesting potential therapeutic applications in breast cancer treatment .
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding modes of 2-(4-bromophenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide with target receptors. These studies provide insights into how structural variations influence binding affinity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
